
Pyrithyldione
概要
説明
ピリチルジオンは、Benedorm 、Didropyridine 、Presidon などの商品名でも知られており、1949年に精神活性薬として発明されました 。当初は催眠薬または鎮静薬として使用され、バルビツール酸系薬物よりも毒性が低いと考えられていました。副作用のため、ピリチルジオンは現在では使用されていません。
2. 製法
合成経路:: ピリチルジオンは、さまざまな方法で合成できます。 1959年にロッシュ社が特許を取得した顕著な改善がありました 。残念ながら、詳細な合成経路は文献ではほとんど見当たりません。
工業生産:: ピリチルジオンの大規模な工業生産方法に関する情報は限られています。主に医薬品用途で製造されていました。
準備方法
Synthetic Routes:: Pyrithyldione can be synthesized through various methods. One notable improvement was patented by Roche in 1959 . Unfortunately, detailed synthetic routes are scarce in the literature.
Industrial Production:: Information on large-scale industrial production methods for this compound is limited. It was primarily manufactured for pharmaceutical purposes.
化学反応の分析
反応性:: ピリチルジオンは、ピリジン環と2つのカルボニル基を持つ環状化合物です。次の反応など、さまざまな反応を起こす可能性があります。
酸化: カルボニル基の酸化の可能性。
還元: ピリジン環またはカルボニル基の還元。
置換: ピリジン窒素における置換反応。
その他の変換: 開環反応または環化反応。
一般的な試薬と条件:: ピリチルジオン反応の特定の試薬と条件は、十分に文書化されていません。一般的な有機化学試薬(例:還元剤、酸化剤)が関与する可能性があります。
主な生成物:: ピリチルジオン反応中に生成される主な生成物は、特定の反応条件によって異なります。これらの生成物を包括的に調査するには、さらなる研究が必要です。
科学的研究の応用
Historical Context and Pharmacological Properties
Pyrithyldione was first synthesized in the mid-20th century and was marketed as a sedative-hypnotic drug. Early studies suggested that it had advantages over traditional barbiturates due to its favorable tolerability profile . However, reports of serious adverse effects, particularly agranulocytosis—a potentially life-threatening reduction in white blood cells—led to its withdrawal from many markets by the late 20th century .
Pharmacological Applications
- Sedative-Hypnotic Agent :
-
Anticonvulsant Research :
- Research has explored this compound's potential as an anticonvulsant, particularly for myoclonic seizures. Its structural similarities to other compounds that modulate the gamma-aminobutyric acid (GABA) system suggest it may interact beneficially with GABA receptors.
-
Neuroprotective Properties :
- Preliminary studies have investigated this compound's neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These findings remain largely preclinical but indicate potential therapeutic avenues for further research.
Case Study: Agranulocytosis Associated with this compound
A study conducted in Spain estimated the risk of agranulocytosis associated with this compound use. Over a follow-up period of 66.5 million person-years, 330 cases of agranulocytosis were identified, with a significant association found between this compound exposure and the condition. The odds ratio was calculated at 200.11, indicating a substantially increased risk compared to non-exposed populations .
Overdose Case Report
An early report documented a case of overdose involving this compound leading to semicomatose states in a patient. This highlighted the potential for serious adverse effects even at therapeutic doses .
Current Research Directions
Recent investigations focus on understanding how this compound interacts with the GABAergic system and its implications for treating anxiety disorders and sleep regulation issues. Researchers are also exploring its potential role in neuroprotection and its mechanisms of action within the central nervous system .
作用機序
ピリチルジオンが効果を発揮する正確なメカニズムは、完全には解明されていません。おそらく、中枢神経系の神経伝達物質系または受容体との相互作用が関係しています。
類似化合物との比較
ピリチルジオンの独自性は、構造にあります。2つのカルボニル基を持つテトラヒドロピリジンです。 メチルプリロンやグルテチミドなど、同様の化合物は、鎮静剤としても使用されていましたが、安全性に関する懸念がありました .
生物活性
Pyrithyldione is a sedative-hypnotic drug that has garnered attention due to its biological activity and associated adverse effects, particularly agranulocytosis. This article provides a comprehensive overview of its biological activity, including case studies, research findings, and data tables.
Overview of this compound
This compound was primarily indicated for the treatment of mild insomnia and as a daytime sedative. Despite its initial therapeutic promise, it was withdrawn from the market due to serious safety concerns, particularly the risk of agranulocytosis—a potentially life-threatening condition characterized by a dangerously low level of neutrophils in the blood.
This compound acts on the central nervous system (CNS) to produce sedative effects. It is believed to enhance GABAergic activity, similar to other sedative-hypnotics, although its precise mechanism remains less well-characterized compared to more widely used agents like benzodiazepines.
Agranulocytosis Incidence
A significant concern regarding this compound is its association with agranulocytosis. A study conducted in Spain identified 330 cases of agranulocytosis over a follow-up period of 66.5 million person-years. Among these cases, 11 (6.9%) had been exposed to this compound, yielding an odds ratio (OR) of 200.11 (95% CI: 22.62-infinity) when compared to controls . This alarming statistic prompted regulatory bodies to recommend its withdrawal from the market.
Comparative Risk Analysis
A broader analysis of drug-induced agranulocytosis revealed that this compound was among several drugs significantly associated with this adverse effect. In a population-based study involving 177 cases of agranulocytosis, this compound was identified as one of the drugs contributing to this condition, with an attributable incidence rate below 1:1 million per year .
Summary of Clinical Findings on Agranulocytosis Associated with this compound
Study Location | Number of Cases | Number Exposed to this compound | Odds Ratio (OR) | Confidence Interval (CI) |
---|---|---|---|---|
Spain | 330 | 11 | 200.11 | 22.62 - ∞ |
Barcelona | 177 | Not specified | Not specified | Not specified |
Adverse Effects and Safety Profile
This compound's safety profile has been heavily scrutinized due to its association with severe adverse effects, particularly agranulocytosis. A retrospective review indicated that while this compound was perceived as a mild hypnotic, its actual risk profile contradicted this perception . The National Commission of Pharmacovigilance in Spain recommended its withdrawal after identifying multiple cases linked to its use.
特性
IUPAC Name |
3,3-diethyl-1H-pyridine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-3-9(4-2)7(11)5-6-10-8(9)12/h5-6H,3-4H2,1-2H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZASCBIBXNPDMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)C=CNC1=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045262 | |
Record name | Pyrithyldione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77-04-3 | |
Record name | Pyrithyldione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77-04-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrithyldione [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077043 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrithyldione | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13331 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | pyrithyldione | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758237 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | pyrithyldione | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89733 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrithyldione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrithyldione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.910 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYRITHYLDIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AB20823CK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。